4-Azatryptophan Exhibits the Largest Stokes Shift Among All Azatryptophan Isomers, Enabling Low‑Background Fluorescence Detection
Among the complete set of azaindole isomers (2‑, 4‑, 5‑, 6‑, and 7‑azaindole), 4‑azaindole—the chromophore of 4‑azatryptophan—displays the largest Stokes shift in steady‑state fluorescence measurements [1]. The Stokes shift of 4‑azatryptophan is approximately 130 nm (λₑₓ ≈ 288 nm, λₑₘ ≈ 418 nm for the free indole; λₑₓ = 278 nm, λₑₘ = 423 nm when incorporated into annexin A5), substantially exceeding that of natural tryptophan (λₑₓ = 269 nm, λₑₘ = 348 nm for indole; Stokes shift ≈ 79 nm) and 7‑azatryptophan [2]. This large separation between excitation and emission minimizes self‑absorption and Rayleigh scattering interference, permitting selective detection of 4‑azatryptophan fluorescence even in the presence of multiple natural tryptophan residues [1].
| Evidence Dimension | Stokes shift (fluorescence emission maximum minus excitation maximum) |
|---|---|
| Target Compound Data | 4‑Azatryptophan (free 4‑azaindole): λₑₓ = 288 nm, λₑₘ = 418 nm, Stokes shift ≈ 130 nm; (4‑Aza)Trp‑anxA5 protein: λₑₓ = 278 nm, λₑₘ = 423 nm |
| Comparator Or Baseline | Natural tryptophan (indole): λₑₓ = 269 nm, λₑₘ = 348 nm, Stokes shift ≈ 79 nm. 7‑Azatryptophan: smaller Stokes shift than 4‑aza (exact value not reported in same table, but PNAS Fig. 4 shows diminished red‑shift vs. 4‑aza) |
| Quantified Difference | 4‑Azatryptophan Stokes shift ≈ 130 nm vs. tryptophan ≈ 79 nm (+65% increase). Largest Stokes shift among 2‑, 4‑, 5‑, 6‑, 7‑azaindoles. |
| Conditions | Steady‑state fluorescence in 100 mM Tris·HCl, pH 7.5 (free indoles); same buffer for annexin A5 protein variants |
Why This Matters
The 130 nm Stokes shift enables clear spectral separation from cellular autofluorescence and from intrinsic tryptophan emission, allowing 4‑azatryptophan to be used as a selective blue‑fluorescent label in multi‑tryptophan proteins without signal crosstalk.
- [1] Budisa, N.; et al. Blue Fluorescent Amino Acids as In Vivo Building Blocks for Proteins. ChemBioChem 2010, 11 (3), 305–314. DOI: 10.1002/cbic.200900651 View Source
- [2] Lepthien, S.; Hoesl, M. G.; Merkel, L.; Budisa, N. Azatryptophans Endow Proteins with Intrinsic Blue Fluorescence. Proc. Natl. Acad. Sci. USA 2008, 105 (42), 16095–16100 (Table 1). DOI: 10.1073/pnas.0802804105 View Source
